N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide is an organic compound with the molecular formula C14H19NO. This compound belongs to the class of enamides, which are characterized by the presence of an amide group conjugated with an alkene. Enamides are valuable substrates in organic synthesis due to their unique balance of stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide typically involves the reaction of 2,4,6-trimethylphenylacetic acid with prop-2-enamide under specific conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted enamides.
Scientific Research Applications
N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Shares a similar aromatic structure but differs in the functional group attached to the nitrogen.
1-(2,4,6-Trimethylphenyl)ethanone: Another related compound with a ketone group instead of an amide.
Uniqueness
N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide is unique due to its specific combination of an amide group conjugated with an alkene, which imparts distinct reactivity and stability properties. This makes it a valuable substrate in various synthetic and research applications .
Properties
IUPAC Name |
N-[(1S)-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-6-13(16)15-12(5)14-10(3)7-9(2)8-11(14)4/h6-8,12H,1H2,2-5H3,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDVPFJRPTYBGP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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